2-Aminoethyl hydrogen sulfate

Overview

Description

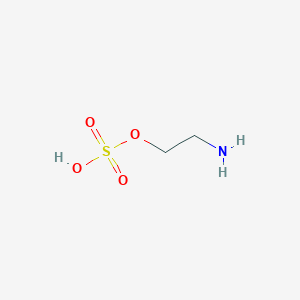

2-Aminoethyl hydrogen sulfate (CAS 926-39-6) is an organosulfate compound with the molecular formula C₂H₇NO₄S and a molecular weight of 141.14 g/mol. It is a white to beige crystalline powder with a high melting point of 277–280°C (dec.) and is soluble in water but insoluble in ethanol . Structurally, it consists of a linear 2-aminoethyl group (-NH₂-CH₂-CH₂-) esterified with a hydrogen sulfate (-OSO₃H) moiety. This compound is utilized in research as a sulfate donor or intermediate in organic synthesis, particularly in the development of sulfate-binding receptors and pharmaceutical precursors .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Aminoethyl hydrogen sulfate can be synthesized by reacting ethanolamine with sulfuric acid. The reaction typically involves the following steps :

Reaction with Sulfuric Acid: Ethanolamine is reacted with concentrated sulfuric acid at a controlled temperature, usually not exceeding 30°C, to prevent excessive heat and side reactions.

Crystallization: The reaction mixture is then heated under reduced pressure to induce crystallization of the product.

Purification: The resulting crystals are filtered, washed with a small amount of water, and dried to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves a two-step batch process :

Ethanolamine Reaction: Ethanolamine is reacted with sulfuric acid to produce the ester this compound.

Conversion to Ethylenimine: The ester is then converted to ethylenimine by treatment with hot aqueous sodium hydroxide.

Chemical Reactions Analysis

Types of Reactions

2-Aminoethyl hydrogen sulfate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the amino group.

Hydrolysis: The compound can be hydrolyzed to produce ethanolamine and sulfuric acid under acidic or basic conditions.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include halides and amines.

Hydrolysis Conditions: Hydrolysis can be carried out using dilute acids or bases at elevated temperatures.

Major Products Formed

Ethanolamine: Hydrolysis of this compound yields ethanolamine and sulfuric acid.

Substituted Products: Substitution reactions can produce various substituted ethanolamine derivatives.

Scientific Research Applications

2-Aminoethyl hydrogen sulfate has several scientific research applications :

Chemistry: It is used as a building block for the synthesis of various pharmaceutical and biologically active compounds.

Biology: The compound is used in studies involving gamma-aminobutyric acid (GABA) transaminase inhibition, which is important for understanding neurotransmitter metabolism.

Medicine: It has applications in the development of diuretics and anticonvulsants.

Industry: The compound is used in the production of surfactants, paint thinners, detergents, and emulsifiers.

Mechanism of Action

The mechanism of action of 2-aminoethyl hydrogen sulfate involves its role as a GABA transaminase inhibitor . By inhibiting the metabolism of GABA, it increases the levels of this neurotransmitter in the brain, which can have various physiological effects, including anticonvulsant and diuretic properties. The compound interacts with GABAergic pathways, affecting neurotransmitter release and receptor activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues

The following compounds share functional similarities with 2-aminoethyl hydrogen sulfate, differing in substituents or backbone structure:

(2-Amino-2-methylpropyl) Hydrogen Sulfate (CAS 927-82-2)

- Molecular Formula: C₄H₁₁NO₄S

- Molecular Weight : 169.20 g/mol

- Structure: Features a branched 2-amino-2-methylpropyl group (-NH₂-C(CH₃)₂-CH₂-) linked to a sulfate group.

- Properties : The branched alkyl chain likely reduces solubility in polar solvents compared to the linear analogue. Its melting point and binding behavior remain less documented but are hypothesized to differ due to steric effects .

2-(4-Aminophenylsulfonyl)ethyl Hydrogen Sulfate (CAS 2494-89-5)

- Molecular Formula: C₈H₁₁NO₆S₂

- Molecular Weight : 281.31 g/mol

- Structure : Combines a sulfonated aromatic ring (-C₆H₄-SO₂-) with an ethyl hydrogen sulfate group.

- This compound is used in dye intermediates and fluorescent brighteners .

2-Aminoimidazole Sulfate (2:1) (CAS 1450-93-7)

- Molecular Formula : C₆H₁₂N₆O₄S

- Molecular Weight : 264.26 g/mol

- Structure: A heterocyclic imidazole ring with amino groups, forming a 2:1 sulfate salt.

- Applications : Serves as a pharmaceutical intermediate, leveraging the imidazole ring’s hydrogen-bonding capacity for enhanced receptor interactions .

Physicochemical and Functional Comparisons

| Property | This compound | (2-Amino-2-methylpropyl) H.S. | 2-(4-Aminophenylsulfonyl)ethyl H.S. | 2-Aminoimidazole Sulfate |

|---|---|---|---|---|

| Molecular Weight | 141.14 g/mol | 169.20 g/mol | 281.31 g/mol | 264.26 g/mol |

| Solubility (Water) | High | Moderate (inferred) | Low | Moderate |

| Melting Point | 277–280°C | Not reported | Not reported | Not reported |

| Key Functional Groups | Linear aminoethyl + sulfate | Branched aminoalkyl + sulfate | Aromatic sulfonyl + sulfate | Heterocyclic + sulfate |

| Applications | Sulfate donors, receptors | Underexplored | Dye intermediates | Pharmaceutical synthesis |

Key Findings :

Hydrogen Bonding Capacity: this compound’s linear structure allows optimal hydrogen bonding (up to 12 bonds with sulfate oxygens), critical for sulfate-binding receptors . Branched or aromatic analogues may exhibit reduced binding due to steric hindrance or electronic effects. Tripodal tris-urea receptors (e.g., TREN-based) achieve high sulfate affinity (K ~10⁴–10⁵ M⁻¹) via pre-organized conformations .

Thermal Stability: The high melting point of this compound suggests robust thermal stability, advantageous in industrial processes. Branched or aromatic derivatives may decompose at lower temperatures due to structural complexity.

Biological Activity: Aminoethyl derivatives (e.g., 1-[2-thiazolyl-(2-aminoethyl)]piperazines) show H3 receptor antagonism, but sulfation at the ethyl group (as in this compound) may alter bioavailability or potency .

Biological Activity

2-Aminoethyl hydrogen sulfate (AES) is a chemical compound that has garnered attention for its potential biological activities, particularly in the synthesis of taurine and its roles in various biochemical processes. This article aims to provide a comprehensive overview of the biological activity associated with AES, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound, also known as ethanolamine O-sulfate, is an organosulfur compound with the molecular formula . It is produced through the reaction of ethanolamine with sulfuric acid under controlled conditions. The compound can exist as a white crystalline solid and is soluble in water.

Synthesis and Production

The production of this compound can be achieved through various methods:

- Direct Reaction : Ethanolamine is reacted with sulfuric acid at elevated temperatures (around 250°C) to yield AES. This method, however, poses challenges such as the formation of charred residues and sulfur dioxide emissions .

- Two-Step Process for Taurine Production : In industrial applications, AES serves as an intermediate in the synthesis of taurine. The first step involves the reaction of monoethanolamine with sulfuric acid to produce AES, followed by a second step where AES reacts with a sulfite reagent to form taurine .

Role in Taurine Synthesis

Taurine is an essential amino acid that plays critical roles in various physiological processes, including bile salt formation, osmoregulation, and neurotransmission. The synthesis of taurine from this compound has been studied extensively:

- Conversion Efficiency : Research indicates that the conversion rate of AES to taurine can reach up to 76.43% under optimized conditions . This high yield highlights the importance of AES in taurine production.

- Industrial Relevance : The ability to produce taurine efficiently from AES has significant implications for industries producing nutritional supplements and energy drinks.

Neuropharmacological Effects

Studies have investigated the effects of AES on neurotransmitter systems:

- GABAergic Activity : In animal models, chronic treatment with GABA-transaminase inhibitors such as ethanolamine O-sulfate (related to AES) has been shown to alter GABAA receptor mechanisms, suggesting potential neuropharmacological applications . This indicates that compounds derived from or related to AES may influence central nervous system activity.

Case Studies

- Taurine Production Optimization :

-

Neuropharmacological Research :

- Long-term effects of GABA-T inhibitors on behavior were studied in Wistar rats, revealing alterations in GABAA receptor binding parameters due to treatments involving ethanolamine O-sulfate . This suggests that AES-related compounds could have therapeutic potential in treating neurological disorders.

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 2-Aminoethyl hydrogen sulfate with high purity?

While specific synthesis protocols are not detailed in the provided evidence, the compound is commercially available as a reagent with ≥98.0% purity, indicating that established sulfation reactions (e.g., sulfation of ethanolamine derivatives using sulfuric acid or sulfur trioxide) are likely employed. Key parameters include controlled temperature to avoid decomposition (mp 277–280°C, decomposition observed) and purification via recrystallization or chromatography .

Q. Which analytical techniques are recommended for characterizing this compound?

- Elemental analysis to confirm composition (C₂H₇NO₄S; MW 141.14 g/mol).

- Melting point determination (277–280°C with decomposition) to assess purity and stability .

- Spectroscopy : NMR (¹H/¹³C) to verify amine and sulfate moieties; IR to identify O-S-O and N-H stretches .

- HPLC for purity assessment, particularly for detecting decomposition products under thermal stress .

Q. What safety protocols are critical when handling this compound?

- Use personal protective equipment (PPE): gloves, lab coat, and goggles to prevent skin/eye contact.

- Work in a fume hood to avoid inhalation of decomposition byproducts (e.g., sulfur oxides).

- Store in airtight containers at room temperature, away from heat sources, to prevent thermal degradation .

Advanced Research Questions

Q. How does the stability of this compound vary under different pH and temperature conditions?

- Thermal stability : Decomposes above 277°C, but preliminary studies should assess stability at lower temperatures (e.g., 25–100°C) using thermogravimetric analysis (TGA).

- pH-dependent hydrolysis : The sulfate ester group may hydrolyze under acidic or alkaline conditions. Monitor via pH-adjusted stability studies with HPLC or titration to quantify sulfate release .

Q. What mechanistic insights exist for the reactivity of this compound in nucleophilic substitution reactions?

The sulfate group acts as a leaving group, enabling reactions with nucleophiles (e.g., amines, alcohols). Kinetic studies (e.g., using stopped-flow spectroscopy) can elucidate reaction pathways, while DFT calculations may model transition states. Evidence from structurally related sulfated compounds (e.g., in drug intermediates) suggests potential for SN2 mechanisms .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

- Cross-validation : Compare NMR/IR data across multiple batches and vendors to identify systematic errors.

- Isotopic labeling : Use deuterated solvents or ¹⁵N-labeled derivatives to clarify spectral assignments.

- Collaborative studies : Share raw data with peer labs to confirm reproducibility, especially for minor peaks attributed to impurities .

Q. Notes for Methodological Rigor

- Experimental Design : Include control groups (e.g., thermal/pH stability studies) and triplicate measurements to ensure reproducibility.

- Data Contradictions : Address discrepancies in literature by documenting batch-specific variations (e.g., vendor synthesis protocols) and environmental factors (humidity, light exposure) .

Properties

IUPAC Name |

2-aminoethyl hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO4S/c3-1-2-7-8(4,5)6/h1-3H2,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSYUEVRAMDSJKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COS(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044469 | |

| Record name | 2-Aminoethyl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow crystalline solid; [Aldrich MSDS] | |

| Record name | 2-Aminoethyl hydrogen sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10111 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

926-39-6 | |

| Record name | 2-Aminoethyl hydrogen sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminoethyl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminoethyl hydrogen sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204188 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminoethyl hydrogen sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3532 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-amino-, 1-(hydrogen sulfate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Aminoethyl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminoethyl hydrogen sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.942 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOETHYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C8F910HLK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.